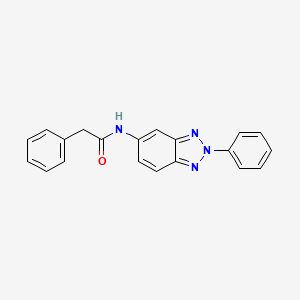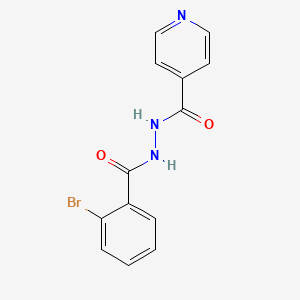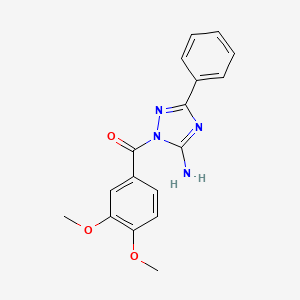
N-(tert-butyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-methoxy-3-nitrobenzamide, also known as TBN, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. TBN is a nitrobenzamide derivative that has been used in various biological studies to investigate protein-protein interactions and enzyme activity. In
Mechanism of Action
N-(tert-butyl)-4-methoxy-3-nitrobenzamide works by binding to the active site of enzymes or the binding pocket of proteins. This binding can lead to changes in the conformation of the protein or enzyme, which can affect its activity. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases and sirtuins by binding to their active sites.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of sirtuins. Additionally, N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been shown to have neuroprotective effects by inhibiting the activity of histone deacetylases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-4-methoxy-3-nitrobenzamide in lab experiments is its ability to selectively bind to proteins and enzymes. This allows researchers to investigate specific protein-protein interactions or enzyme activity. Additionally, N-(tert-butyl)-4-methoxy-3-nitrobenzamide is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using N-(tert-butyl)-4-methoxy-3-nitrobenzamide is its potential for non-specific binding to proteins and enzymes. This can lead to false positive results and must be carefully controlled for in experiments.
Future Directions
There are many future directions for research involving N-(tert-butyl)-4-methoxy-3-nitrobenzamide. One area of interest is the development of N-(tert-butyl)-4-methoxy-3-nitrobenzamide derivatives with improved binding specificity and affinity. Additionally, N-(tert-butyl)-4-methoxy-3-nitrobenzamide could be used in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-methoxy-3-nitrobenzamide and its potential as a therapeutic agent.
In conclusion, N-(tert-butyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. Its ability to selectively bind to proteins and enzymes has made it useful in investigating protein-protein interactions and enzyme activity. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has various biochemical and physiological effects and has potential as a therapeutic agent. Further research is needed to fully understand the potential of N-(tert-butyl)-4-methoxy-3-nitrobenzamide in scientific research and drug development.
Synthesis Methods
N-(tert-butyl)-4-methoxy-3-nitrobenzamide can be synthesized through a reaction between 4-methoxy-3-nitrobenzoic acid and tert-butylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure N-(tert-butyl)-4-methoxy-3-nitrobenzamide.
Scientific Research Applications
N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been widely used in scientific research as a biological tool. Its ability to bind to proteins and enzymes has made it useful in investigating protein-protein interactions and enzyme activity. N-(tert-butyl)-4-methoxy-3-nitrobenzamide has been used to study the activity of various enzymes, including histone deacetylases and sirtuins. It has also been used to investigate the interaction between proteins, such as the interaction between p53 and MDM2.
properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZLVYZNDEEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methoxy-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)



![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)




